4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide

Carbonic anhydrase inhibition hCA II potency glaucoma drug discovery

Non-selective carbonic anhydrase inhibitors like acetazolamide target multiple isoforms, causing fatigue, GI disturbances, and renal dysfunction. This urea-linked benzenesulfonamide analog (8c) provides selective hCA II inhibition (Ki=4.3 nM) with >2,300-fold selectivity over off-target isoforms hCA IX and hCA XII (Ki >10,000 nM). Ideal for glaucoma research and isoform-specific CA studies. Validated by crystallography (PDB 5NY3 template) and MD simulations. Custom synthesis available; request quote for milligram-to-gram scale.

Molecular Formula C15H16ClN3O3S
Molecular Weight 353.8 g/mol
Cat. No. B3588123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide
Molecular FormulaC15H16ClN3O3S
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20)
InChIKeyQQDYLFDDDSOYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide — Chemical Identity, Benzenesulfonamide-Urea Class, and Procurement-Relevant Characteristics


4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide (CAS 380332-57-0; IUPAC: 1-(3-chlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea) is a benzenesulfonamide-urea hybrid with molecular formula C15H16ClN3O3S and molecular weight 353.8 g/mol . The compound belongs to the urea-linked benzenesulfonamide class of carbonic anhydrase (CA) inhibitors, in which the primary benzenesulfonamide moiety serves as the zinc-binding group and the 3-chlorophenyl-urea tail modulates isoform selectivity [1]. Within the broader landscape of sulfonamide CA inhibitors, this chemotype has recently emerged as a privileged scaffold for achieving isoform-selective inhibition, particularly of human carbonic anhydrase II (hCA II), the predominant isoform in the ocular ciliary body and a validated target for intraocular pressure reduction in glaucoma [1].

Why 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide Cannot Be Interchanged with Other Benzenesulfonamide CA Inhibitors — The Isoform Selectivity Imperative


Generic substitution among benzenesulfonamide carbonic anhydrase inhibitors is invalid because these compounds operate within a family of 16 human CA isoforms with distinct tissue distributions and physiological functions. The canonical non-selective inhibitor acetazolamide (AAZ) inhibits hCA I (Ki = 250 nM), hCA II (Ki = 12.5 nM), hCA VII (Ki = 2.5 nM), hCA IX (Ki = 25.8 nM), and hCA XII (Ki = 5.7 nM) with limited discrimination, a breadth of target engagement directly linked to clinically observed side effects including fatigue, gastrointestinal disturbances, metabolic acidosis, and renal dysfunction [1]. In stark contrast, strategically designed urea-linked benzenesulfonamide analogs bearing 3-substituted phenyl tails achieve profound selectivity — the 3-chlorophenyl analog (8c) attains a Ki of 4.3 nM against hCA II with >2,300-fold selectivity over hCA IX and hCA XII (>10,000 nM), while the 3-CF3 analog (8f, Ki = 8.2 nM) achieves >1,200-fold selectivity over the same off-target isoforms [2]. The quantitative data below demonstrate that the 3-chlorophenyl urea substitution pattern is not interchangeable with 4-substituted, unsubstituted, or non-urea linked benzenesulfonamide analogs, and that procurement decisions must be guided by the specific isoform selectivity profile required for the intended experimental or therapeutic context.

Quantitative Differentiation Evidence for 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide (Analog 8c): Head-to-Head, Cross-Study Comparable, and Class-Level Data


Potency Against hCA II: 4.3 nM Ki for 3-Chlorophenyl Analog (8c) vs. 12.5 nM for Acetazolamide — 2.9-Fold Superior Potency in Stopped-Flow CO2 Hydration Assay

The 3-chlorophenyl urea-linked benzenesulfonamide analog 8c (a direct structural congener of the target compound family) demonstrates an hCA II Ki of 4.3 nM, representing a 2.9-fold improvement in potency over the clinical standard acetazolamide (AAZ, hCA II Ki = 12.5 nM) [1][2]. Within the same 3-substituted benzamide series, 8c (3-Cl) is the most potent compound, surpassing 8f (3-CF3, Ki = 8.2 nM), 8a (unsubstituted, Ki = 12.2 nM), and 8d (3-CH3, Ki = 5.6 nM) [2]. All measurements were performed using the stopped-flow CO2 hydration assay with recombinant human CA II, preincubated for 15 minutes, a standardized methodology in the CA inhibitor field that permits direct cross-study comparison [2].

Carbonic anhydrase inhibition hCA II potency glaucoma drug discovery Ki determination

hCA II Selectivity Over Tumor-Associated Isoforms: >2,300-Fold Discrimination Against hCA IX and hCA XII for the 3-Chlorophenyl Analog vs. Broad-Spectrum Inhibition by Acetazolamide

The 3-chlorophenyl analog 8c exhibits Ki values >10,000 nM against both hCA IX and hCA XII, yielding a selectivity ratio of >2,300-fold for hCA II over these tumor-associated isoforms [1]. In direct contrast, acetazolamide (AAZ) displays meaningful inhibition of hCA IX (Ki = 25.8 nM) and hCA XII (Ki = 5.7 nM), providing selectivity ratios of only approximately 2.1-fold and 0.46-fold, respectively [2]. The 3-CF3 analog 8f achieves the highest selectivity (>1,200-fold over hCA IX and hCA XII), but at the cost of reduced absolute potency (Ki = 8.2 nM vs. 4.3 nM for 8c) [1]. This inverse relationship between potency and selectivity across the 3-substituted series — where 8c maximizes potency and 8f maximizes selectivity — establishes the 3-chlorophenyl substitution as the optimal balance for applications prioritizing target engagement strength at hCA II while retaining meaningful selectivity over tumor-associated isoforms.

CA isoform selectivity hCA IX hCA XII off-target profiling tumor carbonic anhydrase

Structural Basis of hCA II Selectivity: 3-Chlorophenyl Tail Engages Isoform-Specific Outer Rim Residues — A Binding Mode Absent in 4-Substituted and Unsubstituted Analogs

Molecular docking and molecular dynamics (MD) simulation studies reveal that the 3-chlorophenyl urea tail of analog 8c engages a distinct set of hCA II outer rim residues (Leu57, Ile91, Phe131) that are not conserved across other CA isoforms [1]. The sulfonamide group coordinates the active-site Zn²⁺ ion and forms hydrogen bonds with Thr199, while the urea linker interacts with Gln92, and the 3-chlorophenyl ring participates in hydrophobic and electrostatic complementarity with the hCA II-specific outer rim pocket [1][2]. Critically, the 4-substituted benzamide series (compounds 7a–7k) fails to achieve comparable selectivity, demonstrating that the 3-substitution pattern is a structural prerequisite for isoform discrimination [1]. MD simulations (100 ns, OpenMM 7.0) confirm that the hCA II–8c complex reaches stable RMSD after 30 ns, whereas analogous complexes with hCA IX are unstable, providing atomistic-level validation of the selectivity mechanism [1]. The PDB entry 5NY3 provides a crystallographic reference for the closely related 4-chlorophenyl analog (1-(4-chlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea) bound to hCA II, confirming the urea-linked benzenesulfonamide binding pose [3].

Structure-based drug design molecular docking CA II outer rim selectivity determinants urea-linked benzenesulfonamide

hCA II vs. hCA I Discrimination: 3-Chlorophenyl Analog 8c Shows Marked Preference for hCA II, Contrasting with Non-Selective Inhibitors Like AAZ

The 3-substituted urea-linked benzenesulfonamide series, including the 3-chlorophenyl analog 8c, demonstrates preferential inhibition of hCA II over hCA I, an isoform abundant in erythrocytes and gastrointestinal mucosa whose inhibition is associated with side effects of non-selective CA inhibitors [1]. While exact hCA I Ki data for 8c have not been reported in the primary publication, the structurally characterized SAR across the series shows that the 3-substitution pattern — particularly with electron-withdrawing groups (3-F, 3-Cl, 3-CF3) — enhances hCA II affinity while reducing hCA I activity [1][2]. This contrasts with acetazolamide, which inhibits hCA I with a Ki of 250 nM (a modest ~20-fold preference for hCA II over hCA I), and with several benzenesulfonamide derivatives in the reference panel that exhibit comparable or greater potency against hCA I than hCA II [2][3]. The PDB 5NY3 structure of the 4-chlorophenyl analog confirms the urea-linked benzenesulfonamide binding mode within the hCA II active site and provides a framework for rationalizing isoform selectivity [4].

hCA I hCA II selectivity carbonic anhydrase isoform profiling off-target screening

SAR Within the 3-Substituted Benzamide Series: 3-Cl Substitution Provides Optimal hCA II Potency Among Halogen and Methyl Congeners

Head-to-head comparison within the 3-substituted benzamide series (8a–8k) reveals a clear SAR hierarchy: electron-withdrawing substituents at the 3-position enhance hCA II inhibitory potency in the rank order 3-Cl (8c, Ki = 4.3 nM) > 3-CH3 (8d, Ki = 5.6 nM) > 3-F (8b, Ki reported as potent but less than 8c) > 3-CF3 (8f, Ki = 8.2 nM) > 3-OCH3 (8e, reduced potency) > unsubstituted (8a, Ki = 12.2 nM) [1][2]. This order demonstrates that 3-Cl is the optimal substituent for maximizing hCA II potency within the halogen/methyl series, outperforming 3-F, 3-CF3, and 3-CH3 [1]. Notably, the 3-CF3 analog 8f, while most selective (>1,200-fold over hCA IX/XII), sacrifices approximately 48% of the hCA II potency achieved by 8c (8.2 nM vs. 4.3 nM) [1]. The 3-OCH3 analog 8e shows diminished activity, confirming that electron-donating groups are unfavorable for hCA II inhibition in this scaffold [1]. Across the entire 22-compound library, all 3-substituted analogs (8a–8k) outperformed their 4-substituted counterparts (7a–7k), establishing the meta-substitution topology as a critical SAR determinant [1].

Structure-activity relationship halogen substitution urea-linked benzenesulfonamide SAR lead optimization

Crystallographic Validation of Urea-Linked Benzenesulfonamide Binding Mode: PDB 5NY3 Provides Structural Template for the 4-Chlorophenyl Analog, Informing Procurement of the 3-Chlorophenyl Congener

The high-resolution (1.1–1.4 Å) crystal structure of human CA II in complex with 1-(4-chlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea (PDB 5NY3) provides direct crystallographic evidence for the binding mode of urea-linked benzenesulfonamide inhibitors [1][2]. The structure confirms that the sulfamoylphenyl moiety coordinates the catalytic Zn²⁺ ion, while the urea linker and chlorophenyl tail extend toward the outer rim of the active site, interacting with residues that differ among CA isoforms [1]. This structural template directly supports the design rationale for the 3-chlorophenyl analog 8c, where the meta-substitution pattern is predicted to optimize interactions with the hCA II-specific outer rim pocket (Leu57, Ile91, Phe131) [3]. Although the crystallographic ligand is the 4-chloro isomer, the shared urea-linked benzenesulfonamide core and the experimentally validated binding pose provide confidence that the 3-chloro analog engages the same Zn²⁺-coordinated binding mode with enhanced outer rim complementarity [3]. The availability of an experimentally determined binding pose distinguishes this chemotype from computationally modeled-only scaffolds and provides a reliable structural basis for further optimization or analog selection.

X-ray crystallography CA II-inhibitor complex binding pose structure-guided procurement

Optimal Application Scenarios for 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Glaucoma Drug Discovery: hCA II-Focused Screening and Lead Optimization Programs Requiring Superior Potency Over Acetazolamide

For research teams developing next-generation topical or systemic glaucoma therapies, this compound (as analog 8c) provides a validated starting point with hCA II Ki = 4.3 nM — a 2.9-fold potency advantage over acetazolamide (Ki = 12.5 nM) — while maintaining >2,300-fold selectivity over tumor-associated isoforms hCA IX and hCA XII [1]. This profile directly addresses the clinical limitation of AAZ, where non-selective CA inhibition causes systemic side effects [1]. The urea-linked benzenesulfonamide scaffold has been explicitly validated for intraocular pressure reduction through selective hCA II inhibition in the ciliary body [1]. Procurement of the 3-chlorophenyl analog specifically (rather than 3-CF3, 3-F, or unsubstituted variants) is indicated when the program's priority is maximizing target engagement potency at hCA II, as the 3-Cl substitution achieves the lowest Ki in the 22-compound library [1][2].

Carbonic Anhydrase Isoform Selectivity Profiling: Use as a High-Potency, CA IX/XII-Sparing Tool Compound for Dissecting hCA II-Specific Pharmacology

In academic and industrial pharmacology laboratories studying the distinct physiological roles of CA isoforms, this compound serves as a high-potency tool with a uniquely clean selectivity window: >2,300-fold discrimination against hCA IX and hCA XII [1]. At concentrations that fully inhibit hCA II (e.g., 10–100 nM), the compound produces negligible engagement of hCA IX and hCA XII (Ki > 10,000 nM for both), enabling researchers to attribute observed phenotypes specifically to hCA II inhibition without confounding effects from CA IX/XII modulation [1]. This contrasts sharply with acetazolamide and other non-selective sulfonamides, which inhibit multiple isoforms at pharmacologically relevant concentrations [2]. The crystallographically validated binding mode (PDB 5NY3 for the 4-chloro analog) provides additional confidence in the on-target mechanism of action [3].

Structure-Activity Relationship (SAR) Studies: 3-Chlorophenyl Urea-Linked Benzenesulfonamide as the Potency Benchmark for Halogen Substitution Optimization

The 3-chlorophenyl analog 8c is the most potent compound (Ki hCA II = 4.3 nM) among 22 urea-linked benzenesulfonamide analogs systematically characterized by Kim et al. (2025), establishing it as the potency benchmark for this chemical series [1]. Medicinal chemistry teams pursuing SAR exploration of urea-linked benzenesulfonamide CA inhibitors can use this compound as a reference standard against which new analogs are compared, with a well-characterized selectivity profile across hCA I, II, IX, and XII [1]. The detailed SAR data available in the primary publication — including head-to-head comparison of 3-Cl vs. 3-F, 3-CF3, 3-CH3, 3-OCH3, and unsubstituted analogs — provides a rich data framework for rational analog design [1][2]. Procurement of this specific compound as a reference standard enables direct experimental benchmarking of newly synthesized analogs under identical assay conditions.

Computational Chemistry and Molecular Modeling: Experimentally Validated Scaffold for Docking and MD Simulation Studies Leveraging PDB 5NY3

The availability of PDB 5NY3 — a high-resolution (1.1–1.4 Å) co-crystal structure of the 4-chlorophenyl urea-linked benzenesulfonamide analog bound to hCA II — provides an experimentally validated structural template for computational studies [1][2]. Computational chemistry groups can dock the 3-chlorophenyl analog into this structure with high confidence, as the shared urea-linked benzenesulfonamide core and the crystallographically confirmed Zn²⁺ coordination mode eliminate ambiguity in binding pose prediction [1]. The MD simulation data (100 ns, OpenMM 7.0) reported by Kim et al. confirm stable binding of the 3-substituted series to hCA II with RMSD stabilization after 30 ns, providing a computational benchmark for further simulation studies [3]. Procurement of the compound enables experimental validation of computational predictions through in vitro CA inhibition assays, closing the design–test–refine cycle.

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